REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[ClH:20].[ClH:3].[NH2:4][CH2:5][CH:6]([C:7](=[O:8])[OH:9])[S:10][C:11]([CH2:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1)=[S:19].[Na+:2].[OH-:1]>>[O:1]=[C:11]1[NH:4][CH2:5][CH:6]([C:7](=[O:8])[OH:9])[S:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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NCC(SC(=S)Cc1ccccc1)C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(SC(=S)Cc1ccccc1)C(=O)O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
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O=C1NCC(C(=O)O)S1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |